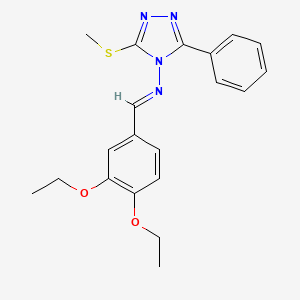

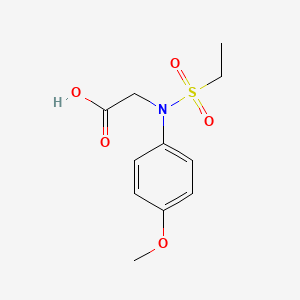

N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, synthesis methodologies might involve the condensation of 1,2,4-triazole with various aldehydes and amines under specific conditions to introduce different substituents at the triazole ring. Such processes are designed to yield high specificity and efficiency, potentially involving catalysts or specific reagents to drive the reaction towards the desired product (Vo, 2020).

Molecular Structure Analysis

The molecular structure of N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine and related compounds has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These analyses confirm the presence of the triazole core, substituted phenyl groups, and other functional groups integral to the compound’s identity. The molecular geometry, including bond lengths and angles, provides insights into the compound's reactivity and interactions with other molecules (Şahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives are known for participating in various chemical reactions, including cycloadditions, substitutions, and redox reactions. The presence of functional groups such as the ethoxy and methylthio substituents can influence the compound's reactivity, making it suitable for use in synthetic chemistry as a precursor or intermediate in the synthesis of more complex molecules. The chemical properties of these compounds, including their reactivity towards nucleophiles and electrophiles, are crucial for designing synthetic pathways and understanding their behavior in biological systems (Beytur & Avinca, 2021).

Physical Properties Analysis

The physical properties of N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are essential for practical applications, including the compound's handling, storage, and formulation in various products. Understanding the physical properties is also crucial for determining the conditions under which the compound can be used in chemical reactions and for predicting its behavior in different environments (Alotaibi et al., 2018).

Chemical Properties Analysis

The chemical properties of such triazole derivatives are influenced by the electron-donating and withdrawing effects of the substituents attached to the triazole ring. These effects can alter the compound's acidity, basicity, and reactivity in chemical reactions. Additionally, the presence of specific functional groups can enable the compound to undergo particular chemical transformations, making it a versatile reagent in organic synthesis and potentially in the development of pharmacologically active molecules (Zhou et al., 2007).

科学的研究の応用

Antimicrobial Activities

1,2,4-Triazole derivatives have been explored for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms (Bektaş et al., 2010).

Synthesis and Structural Elucidation

The synthesis and structure of related compounds have been a subject of research. Alotaibi et al. (2018) synthesized a related compound and confirmed its structure through various spectroscopic methods, which is crucial for understanding the properties and potential applications of these compounds (Alotaibi et al., 2018).

Catalytic Applications

Compounds within this chemical class have been used in catalysis. For example, Donthireddy et al. (2020) discussed the use of ruthenium(II) complexes with N-heterocyclic carbene ligands for C-N bond formation, a key reaction in organic synthesis (Donthireddy et al., 2020).

Optical Properties

Research by Takagi et al. (2013) into poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer highlights the potential of 1,2,4-triazole derivatives in materials science, particularly in developing materials with unique optical properties (Takagi et al., 2013).

Anticancer Evaluation

Compounds in this chemical family have been evaluated for their potential anticancer activity. Bekircan et al. (2008) synthesized new derivatives and screened them against various cancer cell lines, highlighting the medicinal chemistry applications of these compounds (Bekircan et al., 2008).

Electronic and Spectroscopic Analysis

The electronic and spectroscopic properties of triazole derivatives have been a topic of interest. Beytur and Avinca (2021) conducted a study involving DFT calculations to analyze these properties, which is crucial for applications in electronics and photonics (Beytur & Avinca, 2021).

Anti-Biofouling Applications

Singh et al. (2013) reported on the synthesis of organosiloxane derivatives of 1,2,4-triazol-4-amine and their application in creating anti-biofouling nanofilter membranes, demonstrating the potential of these compounds in environmental applications (Singh et al., 2013).

特性

IUPAC Name |

(E)-1-(3,4-diethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-25-17-12-11-15(13-18(17)26-5-2)14-21-24-19(22-23-20(24)27-3)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHXOQLVCULWEO-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)